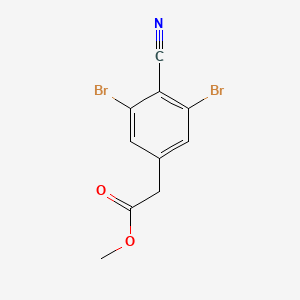

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate

Description

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is a brominated aromatic ester featuring a cyano group at the para position of the phenyl ring and bromine atoms at the meta positions. Its structure combines electron-withdrawing substituents (Br, CN) with an ester functional group, rendering it a versatile intermediate in synthetic organic chemistry, particularly for designing bioactive molecules or functional materials.

Properties

IUPAC Name |

methyl 2-(3,5-dibromo-4-cyanophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUPQYZPWFAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-cyanophenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atoms.

Reduction: Amino derivatives of the original compound.

Hydrolysis: 2-(3,5-dibromo-4-cyanophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and cyano groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Hydroxyl vs. Cyano Substituents

The hydroxyl analog, Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3), shares the bromine and ester groups but replaces the cyano group with a hydroxyl moiety. Key differences include:

In contrast, the hydroxyl analog’s H-bonding capability may favor solubility in polar solvents and crystal packing .

Brominated Phenyl Acetate Derivatives

highlights ethyl esters with brominated phenyl groups, such as Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound D). While these compounds feature bromine and ester groups, their substitution patterns and additional functionalities (e.g., imidazole rings) differ significantly:

The target compound’s simpler structure may facilitate regioselective modifications, whereas imidazole-containing analogs are tailored for biological activity .

Electron-Withdrawing Group Comparisons

Compounds with other electron-withdrawing groups (EWGs), such as Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate (Compound E, ), provide further context:

| Property | This compound | Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate |

|---|---|---|

| EWG | CN | CF3 |

| Electronic Effect | Strong π-withdrawing | Strong σ- and π-withdrawing |

| Lipophilicity | High (CN) | Very high (CF3) |

| Synthetic Utility | Nitrile-specific reactions | Stability under acidic/basic conditions |

The CF3 group in Compound E offers superior metabolic stability in drug design, whereas the CN group in the target compound enables transformations like hydrolysis to carboxylic acids .

Reactivity in Ester-Based Reactions

discusses methyl esters in Horner–Wadsworth–Emmons (HWE) reactions. Key comparisons include:

The bromine and cyano groups in the target compound may sterically or electronically modulate its reactivity in ester-specific transformations.

Research Findings and Implications

- Crystallography : Bromine’s heavy-atom effect aids in X-ray crystallography (e.g., SHELX refinement), as seen in analogs like the hydroxyl derivative .

- Synthetic Versatility : The CN group offers pathways to amides or carboxylic acids, while bromines enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate, also known as 3,5-dibromo-4-cyano-benzeneacetic acid methyl ester or P30126, is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C11H7Br2NO2

- Molecular Weight : 344.98 g/mol

- Physical State : White or light yellow powder

- Melting Point : 153-155°C

- Solubility : Insoluble in water, soluble in nonpolar solvents (e.g., ethyl acetate, chloroform)

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi and protozoa. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi | High |

| Protozoa | Moderate |

Anti-inflammatory and Analgesic Effects

Research has shown that this compound exhibits anti-inflammatory and analgesic properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in pain and inflammation pathways. These effects may be beneficial in developing new therapeutic agents for conditions like arthritis and other inflammatory diseases.

Herbicidal Activity

In agricultural applications, this compound has been used as an herbicide. Its mode of action likely involves interference with plant growth processes, although specific pathways remain to be fully elucidated.

Toxicity and Safety

Despite its beneficial biological activities, the compound poses certain toxicity risks. It has been identified as toxic to aquatic organisms and can cause skin irritation upon contact. In laboratory studies, it has shown teratogenic effects in animal models, indicating potential risks during pregnancy.

| Toxicity Aspect | Findings |

|---|---|

| Aquatic Toxicity | High |

| Skin Irritation | Moderate |

| Teratogenic Effects | Confirmed in Animal Models |

Research Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

- Anti-inflammatory Mechanism Investigation : In vitro experiments demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages by approximately 50%, suggesting a strong anti-inflammatory effect.

- Herbicidal Effectiveness Trial : Field trials showed that application of this compound at a concentration of 200 g/ha effectively controlled weed growth without significant harm to crop yields.

Future Directions

Ongoing research is focusing on:

- Elucidating the precise mechanisms underlying its antimicrobial and anti-inflammatory activities.

- Exploring its potential as a lead compound for new drug development.

- Assessing environmental impacts and developing safer derivatives with reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.